molecular formula C11H12F2Si B3290682 Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- CAS No. 866683-38-7

Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]-

Cat. No.: B3290682
CAS No.: 866683-38-7
M. Wt: 210.29 g/mol
InChI Key: NTYPQTJKROFKMA-UHFFFAOYSA-N
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Description

Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]-: is an organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms and a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, which involves the reaction of 1,2-difluorobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.

    Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Often used in conjunction with palladium catalysts.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed: The products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted benzene derivatives, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Chemistry: Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- is used in organic synthesis as a building block for more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine:

Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- exerts its effects would depend on the specific reaction or application. In coupling reactions, for example, the trimethylsilyl-ethynyl group acts as a nucleophile, participating in the formation of new carbon-carbon bonds through palladium-catalyzed mechanisms . The fluorine atoms can influence the electronic properties of the benzene ring, affecting reactivity and stability.

Comparison with Similar Compounds

    Benzene, 1,4-difluoro-: Another difluorobenzene derivative with different substitution patterns.

    1,4-Bis(trimethylsilyl)benzene: A compound with two trimethylsilyl groups on the benzene ring.

Uniqueness: Benzene, 1,2-difluoro-4-[2-(trimethylsilyl)ethynyl]- is unique due to the combination of fluorine atoms and a trimethylsilyl-ethynyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.

Properties

IUPAC Name

2-(3,4-difluorophenyl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2Si/c1-14(2,3)7-6-9-4-5-10(12)11(13)8-9/h4-5,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYPQTJKROFKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232993
Record name 1,2-Difluoro-4-[2-(trimethylsilyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866683-38-7
Record name 1,2-Difluoro-4-[2-(trimethylsilyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866683-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Difluoro-4-[2-(trimethylsilyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add copper (I) iodide (109.4 mg, 0.57 mmol), bis(triphenylphosphine)palladium (II) dichloride (365 mg, 0.52 mmol) and triethylamine (5.88 mL, 41.6 mmol), to a solution of 4-bromo-1,2-difluorobenzene (1.17 mL, 10.4 mmol) and trimethylsilylacetylene (1.89 mL, 13.5 mmol), in ethyl acetate (8 mL). Stir at 50° C. for 18h. Cool to room temperature, concentrate and purify the residue by silica gel chromatography, eluting with hexanes, to give the title compound (2.20 g, 100%).
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
5.88 mL
Type
reactant
Reaction Step Four
Name
copper (I) iodide
Quantity
109.4 mg
Type
catalyst
Reaction Step Four
Name
bis(triphenylphosphine)palladium
Quantity
365 mg
Type
catalyst
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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